Cas no 1096020-94-8 (N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate)

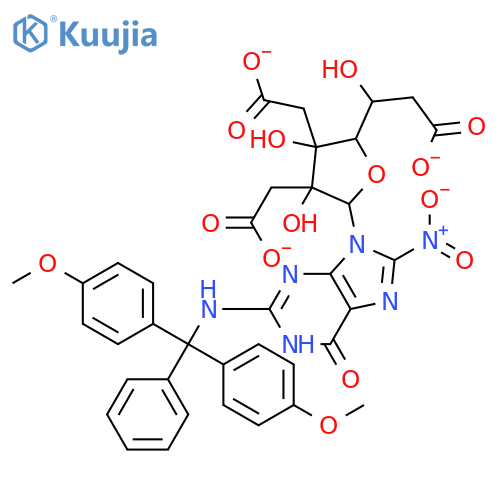

1096020-94-8 structure

商品名:N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate

N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate 化学的及び物理的性質

名前と識別子

-

- N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate

- N-[Bis(4-methoxyphenyl)phenylmethyl]-8-nitroguanosine 2',3',5'-Triacetate

- DB-265757

- [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate

- [(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]-8-nitro-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate

- (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-((bis(4-methoxyphenyl)(phenyl)methyl)amino)-8-nitro-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diyl diacetate

- 1096020-94-8

-

- インチ: InChI=1S/C37H36N6O12/c1-20(44)52-19-28-30(53-21(2)45)31(54-22(3)46)34(55-28)42-32-29(38-36(42)43(48)49)33(47)40-35(39-32)41-37(23-9-7-6-8-10-23,24-11-15-26(50-4)16-12-24)25-13-17-27(51-5)18-14-25/h6-18,28,30-31,34H,19H2,1-5H3,(H2,39,40,41,47)/t28-,30-,31-,34-/m1/s1

- InChIKey: NUZLZVNJVYBEJC-UTBAFCPYSA-N

- ほほえんだ: CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C

計算された属性

- せいみつぶんしりょう: 756.23912060g/mol

- どういたいしつりょう: 756.23912060g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 14

- 重原子数: 55

- 回転可能化学結合数: 15

- 複雑さ: 1410

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 224Ų

N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D461240-50mg |

N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate |

1096020-94-8 | 50mg |

$ 201.00 | 2023-09-07 | ||

| TRC | D461240-500mg |

N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate |

1096020-94-8 | 500mg |

$ 1608.00 | 2023-09-07 |

N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

1096020-94-8 (N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate) 関連製品

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量